Lactucain B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H32O9 |
|---|---|
Molecular Weight |
536.6 g/mol |
IUPAC Name |
(3aR,4S,9aS,9bR)-4-[[(3S,3aR,4S,9aS,9bR)-9-(hydroxymethyl)-3,6-dimethyl-2,7-dioxo-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl]oxy]-9-(hydroxymethyl)-6-methyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2,7-dione |
InChI |
InChI=1S/C30H32O9/c1-11-5-19(23-13(3)29(35)38-27(23)25-15(9-31)7-17(33)21(11)25)37-20-6-12(2)22-18(34)8-16(10-32)26(22)28-24(20)14(4)30(36)39-28/h7-8,14,19-20,23-28,31-32H,3,5-6,9-10H2,1-2,4H3/t14-,19-,20-,23+,24+,25-,26-,27-,28-/m0/s1 |
InChI Key |
AIGKJTXOWFMGLD-MGGPNGNKSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@H](CC(=C3[C@@H]([C@H]2OC1=O)C(=CC3=O)CO)C)O[C@H]4CC(=C5[C@@H]([C@@H]6[C@@H]4C(=C)C(=O)O6)C(=CC5=O)CO)C |
Canonical SMILES |
CC1C2C(CC(=C3C(C2OC1=O)C(=CC3=O)CO)C)OC4CC(=C5C(C6C4C(=C)C(=O)O6)C(=CC5=O)CO)C |
Synonyms |
lactucain B |
Origin of Product |
United States |
Botanical Origin and Chemodiversity of Lactucain B
Primary Plant Sources of Lactucain B
The primary sources of this compound are found within the Lactuca genus, commonly known as lettuce, which is part of the Asteraceae family. nih.govwikipedia.orgfrontiersin.org
Lactuca indica (Sijukkot) as a Biosynthetic Hub
Lactuca indica, also referred to as Sijukkot or Indian lettuce, has been identified as a significant source of this compound. nih.govresearchgate.net Research has led to the isolation of this compound, along with other novel sesquiterpene lactones, from L. indica. nih.govresearchgate.net The plant is known to contain a variety of bioactive compounds, including flavonoids, phenolic acids, and terpenoids. ontosight.aiacs.org
Related Lactuca Species as Potential Sources and Analogs
The Lactuca genus is diverse, comprising approximately 150 species distributed globally. wikipedia.orgacgpubs.org While L. indica is a noted source, other Lactuca species are recognized for producing various sesquiterpene lactones, particularly lactucin-type guaianolides, contributing to the genus's chemodiversity. acgpubs.orgmdpi.comacgpubs.org These related species may contain this compound or structurally similar compounds. Lactucin (B167388) and lactucopicrin, for instance, are common sesquiterpene lactones found in several Lactuca species, such as Lactuca virosa and Lactuca sativa. mdpi.comnih.govwikipedia.org The presence of a wide array of sesquiterpene lactones, often as glycosides, is characteristic of the Lactuca genus. acgpubs.orgacgpubs.org
The table below lists some Lactuca species and examples of their reported sesquiterpene lactone constituents:
| Species | Reported Sesquiterpene Lactones (Examples) |
| Lactuca indica | Lactucain A, this compound, Lactucain C nih.gov |
| Lactuca virosa | Lactucin, Lactucopicrin mdpi.comwikipedia.org |
| Lactuca sativa | Lactucin, Lactucopicrin mdpi.comwikipedia.org |
| Lactuca saligna | Lactucin, Lactucopicrin, 11β,13-dihydrolactucin, 11β,13-dihydrolactucopicrin mdpi.com |
| Lactuca serriola | Lactucin, Lactucopicrin, 11β,13-dihydrolactucin, 11β,13-dihydrolactucopicrin mdpi.com |
| Lactuca racemosa | Matricarin derivatives, Notoserolide A mdpi.com |
| Lactuca tuberosa | Furofuran lignans (B1203133) (Lactuberin A, Lactuberin B) researchgate.net |
This diversity underscores the potential for finding this compound or related compounds in other species within the genus.
Genetic and Environmental Factors Influencing this compound Accumulation
The accumulation of secondary metabolites, including sesquiterpene lactones like this compound, is influenced by both genetic makeup and environmental conditions. Genetic variation among Lactuca species and even within the same species can lead to differences in the production and concentration of these compounds. researchgate.net Research comparing wild and cultivated Lactuca indica has indicated that genetic factors contribute to variations in phytochemical content. researchgate.netresearchgate.net
Environmental factors such as light, temperature, humidity, and nutrient availability also play a significant role in the biosynthesis and accumulation of plant metabolites. researchgate.netnotulaebotanicae.roredalyc.org Studies on Lactuca sativa have demonstrated the impact of environmental conditions on plant characteristics and the levels of bioactive substances. researchgate.netredalyc.org While specific studies focusing solely on the genetic and environmental influences on this compound accumulation were not prominently found in the search results, the general understanding of plant chemodiversity suggests that these factors would likely influence the presence and quantity of this compound in producing species. researchgate.netresearchgate.netresearchgate.net
Phytogeographical Distribution of this compound-Producing Species
The Lactuca genus is widely distributed across temperate and warm regions, primarily in the Northern Hemisphere, encompassing Europe, Asia, Africa, and the Americas. wikipedia.orgpakbs.orgresearchgate.netresearchgate.net Asia and Africa are considered key centers of diversity for the genus. pakbs.orgresearchgate.net
Lactuca indica, a known source of this compound, is native to Asia. ontosight.ai Other Lactuca species containing related sesquiterpene lactones also have broad geographical distributions. For example, Lactuca serriola is native to Eurasia and North Africa and has spread to other areas. wikipedia.org The extensive natural range of the Lactuca genus suggests that species capable of producing this compound or related compounds are likely found in various geographical locations within these continents. wikipedia.orgpakbs.orgresearchgate.netresearchgate.net
Isolation and Advanced Characterization Methodologies for Lactucain B
Extraction and Preparative Chromatographic Separation Techniques
The isolation of natural compounds like Lactucain B from plant matrices typically begins with an extraction process to obtain a crude extract containing the target compound along with numerous other plant metabolites. This is followed by a series of chromatographic separation steps to purify this compound from the complex mixture.
General extraction procedures for natural products from plant materials often involve techniques such as maceration using solvents like methanol (B129727) or methanol/water mixtures phypha.iricm.edu.pl. For the analysis of metabolites, including this compound, in plant tissues like artichoke leaves, a homogenizer-assisted extraction with 80% methanol acidified with 0.1% formic acid has been employed. The resulting extracts are typically centrifuged and the supernatant collected for subsequent analysis or purification mdpi.com.
Preparative chromatographic techniques are crucial for isolating pure compounds from crude extracts on a larger scale.
Column Chromatography and Medium Pressure Liquid Chromatography (MPLC)
Column chromatography is a fundamental technique used for the initial separation of compounds based on their differential adsorption to a stationary phase researchgate.net. It is often employed for the preliminary fractionation of crude plant extracts researchgate.net. MPLC is a variation of column chromatography that operates at medium pressures, offering improved resolution compared to traditional low-pressure column chromatography while maintaining a higher sample loading capacity than analytical HPLC inacom.nl. MPLC is considered well-suited for the large-scale isolation of pure compounds from semi-purified plant extracts and can serve as a complementary technique to flash chromatography inacom.nl. MPLC systems typically involve a pump, detector, column, and fraction collector inacom.nl. While MPLC is a valuable tool in natural product isolation, specific parameters for the preparative isolation of this compound using MPLC were not detailed in the reviewed literature. However, MPLC utilizing a C18 column and gradient elution with acetonitrile (B52724) and water has been successfully applied in the separation of other natural compounds from plant sources icm.edu.plhmdb.ca.
High-Performance Liquid Chromatography (HPLC) for Purification
HPLC is a widely used technique for both analytical and preparative separation and purification of natural products silicycle.comphypha.iricm.edu.plpensoft.net. It offers high resolution and can effectively separate compounds with similar physicochemical properties. Reversed-phase HPLC, commonly utilizing C18 stationary phases, is frequently employed for the purification of moderately polar compounds like sesquiterpene lactones inacom.nlnotulaebotanicae.ro.
In a study involving the profiling of bioactive compounds in artichoke leaves where this compound was detected, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry was used. The chromatographic separation was performed on a C18 column (100 mm × 2 mm i.d., 1.8 μm) using a gradient elution with water and acetonitrile (both containing 0.1% formic acid) as the mobile phase. mdpi.com The gradient ran from 6% acetonitrile to 94% acetonitrile over 33 minutes at a flow rate of 220 μL/min. mdpi.com Preparative HPLC can be used as a subsequent step after initial fractionation by techniques like MPLC to achieve higher purity of the target compound icm.edu.pl.
Spectroscopic and Spectrometric Elucidation Techniques for Structural Features
Once isolated and purified, the structure of this compound is elucidated using a combination of spectroscopic and spectrometric methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
NMR spectroscopy is an indispensable tool in natural product structure elucidation, providing detailed information about the carbon-hydrogen framework and functional groups of a molecule researchgate.net. Both one-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, and two-dimensional (2D) NMR experiments, including COSY, HSQC, and HMBC, are routinely used to assign resonances and determine connectivity within the molecule researchgate.nethmdb.ca. While NMR is a standard technique for characterizing compounds like this compound, specific, detailed NMR spectral data (chemical shifts, coupling constants, and assignments) for this compound were not available in the provided search results. However, NMR metabolomics studies on Lactuca sativa demonstrate the application of 1D and 2D NMR for identifying various metabolites, providing a precedent for its use in characterizing compounds from this genus nih.gov.
Mass Spectrometry (MS) for Molecular and Fragment Analysis (e.g., ESI-QqTOF-MS/MS)
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which is crucial for confirming the molecular formula and gaining insights into the structural subunits. Electrospray ionization quadrupole time-of-flight tandem mass spectrometry (ESI-QqTOF-MS/MS) is a powerful technique for the analysis of natural products, offering high mass accuracy and the ability to perform fragmentation studies (MS/MS) researchgate.netaps.orgknauer.net.
In the UHPLC-QTOF-MS analysis that detected this compound in artichoke leaves, the mass spectrometer was operated in full-scan mode with positive polarity, acquiring ions in the mass range of 100–1200 m/z. mdpi.com ESI-QqTOF-MS/MS allows for collision-induced dissociation (CID) to generate fragment ions, providing structural information based on the fragmentation pathways researchgate.net. While ESI-QqTOF-MS was used to detect this compound, detailed experimental MS fragmentation data specifically for this compound were not provided in the search results. Studies on other natural lactones have utilized ESI-QqTOF-MS/MS to elucidate fragmentation behavior and characterize their structures researchgate.net.
Computational Chemistry and Chemoinformatic Approaches in Structure Assignment
The structure elucidation of natural products, including complex compounds like this compound, traditionally relies heavily on comprehensive spectroscopic data, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy cdutcm.edu.cn. While these experimental techniques provide crucial information about the connectivity, functional groups, and stereochemistry of a molecule, computational chemistry and chemoinformatic approaches have become increasingly valuable complementary tools in modern structure assignment workflows.
Computational chemistry, employing methods rooted in quantum mechanics and molecular mechanics, can be used to predict various molecular properties, including spectroscopic parameters such as NMR chemical shifts and coupling constants. By comparing experimentally obtained NMR data with computationally predicted values for proposed candidate structures, researchers can gain confidence in structural assignments or differentiate between plausible isomers. Density Functional Theory (DFT) is a commonly used quantum mechanical method for calculating NMR parameters, and its accuracy has significantly improved, making it a powerful tool for structure verification.
Chemoinformatics involves the use of computer and information science techniques to handle, analyze, and interpret chemical data. In the context of structure assignment, chemoinformatic approaches often involve the use of databases, algorithms, and expert systems. Computer-Assisted Structure Elucidation (CASE) systems integrate spectroscopic data (such as 1D and 2D NMR, and MS data) with structural databases and algorithms to generate a list of possible candidate structures that are consistent with the experimental evidence. These systems can significantly speed up the structure elucidation process and help avoid human bias. Chemoinformatic tools can also be used for fragment analysis, searching for known substructures within databases, and assessing the likelihood of different structural arrangements.
For compounds like this compound, whose structures are complex sesquiterpene lactones cdutcm.edu.cn, the combination of spectroscopic data and computational/chemoinformatic methods can be particularly powerful. Spectroscopic techniques, especially 2D NMR experiments (such as COSY, HSQC, HMBC, and NOESY), are essential for establishing the connectivity and relative configuration of the molecule cdutcm.edu.cn. Computational methods can then be applied to calculate the NMR shifts for different stereoisomers or conformers of the proposed structure and compare them to the experimental data to confirm the correct assignment. Chemoinformatic tools can assist in managing the large amounts of spectroscopic data and searching for related structures or fragments in existing databases to aid in the initial proposal of a structural scaffold.
Mechanistic Investigations of Lactucain B and Its Structural Analogs
In Vitro Cellular and Molecular Mechanisms of Action
In vitro studies utilizing cellular and molecular approaches have shed light on how sesquiterpene lactones, including those structurally related to Lactucain B, exert their biological effects. These mechanisms often involve interactions with enzymes, receptors, and intracellular signaling pathways.
Enzyme Modulation and Inhibition Profiles
Sesquiterpene lactones have been investigated for their ability to modulate enzyme activity, particularly enzymes relevant to metabolic disorders such as diabetes. Studies have demonstrated that various sesquiterpene lactones and plant extracts containing these compounds can inhibit key carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase. koreascience.krresearchgate.net Inhibition of these enzymes in the digestive system can lead to a slower breakdown and absorption of carbohydrates, potentially mitigating postprandial hyperglycemia. researchgate.net
Research on a Loranthus parasiticus extract, known to contain sesquiterpene lactones, showed potent inhibitory effects against both α-amylase and α-glucosidase, with IC50 values lower than that of the standard inhibitor acarbose. koreascience.kr Specifically, the IC50 values for the extract were 0.157 mg/ml for α-amylase and 0.121 mg/ml for α-glucosidase. koreascience.kr Another study on a new endoperoxysesquiterpene lactone reported strong inhibitory effects against α-glucosidase with an IC50 value of 229.3 µM. researchgate.net While direct enzyme inhibition data for this compound is scarce, these findings on related compounds suggest a potential for this compound to exhibit similar enzyme modulation properties.
Table 1: In Vitro Enzyme Inhibitory Activity of Related Compounds/Extracts
| Compound/Extract | Enzyme | IC50 Value | Reference |
| Loranthus parasiticus extract | α-Amylase | 0.157 mg/ml | koreascience.kr |
| Loranthus parasiticus extract | α-Glucosidase | 0.121 mg/ml | koreascience.kr |
| New endoperoxysesquiterpene lactone | α-Glucosidase | 229.3 µM | researchgate.net |
| Momilactone A | α-Amylase | 266.68 ± 2.74 µg/mL | mdpi.com |
| Momilactone B | α-Amylase | 146.85 ± 1.95 µg/mL | mdpi.com |
| Momilactone A | α-Glucosidase | 991.95 ± 0.96 µg/mL | mdpi.com |
| Momilactone B | α-Glucosidase | 612.03 ± 0.39 µg/mL | mdpi.com |
Note: IC50 values represent the concentration of the inhibitor required to inhibit 50% of the enzyme activity.
The presence of an α-methylene-γ-lactone group, a common structural feature in many biologically active sesquiterpene lactones, is often implicated in their mechanism of action, including enzyme inhibition, through Michael addition with thiol groups in proteins. mdpi.comsemanticscholar.org
Receptor Interaction and Ligand Binding Studies
Sesquiterpene lactones can interact with various biological targets, including receptors. While specific receptor binding studies for this compound are not widely documented in the provided search results, related sesquiterpene lactones have shown interactions with receptors. For instance, lactucin (B167388) and lactucopicrin, also found in Lactuca species, are reported to bind effectively to the GABA_A receptor, contributing to their sedative effects. mdpi.com
More broadly, sesquiterpene lactones have been shown to interact with receptors involved in inflammatory and immune responses, such as Toll-like receptor 4 (TLR4). semanticscholar.org These interactions can trigger downstream signaling cascades. The general mechanism of action for many sesquiterpene lactones involves the formation of covalent bonds with nucleophilic sites, particularly free cysteine sulfhydryl groups in proteins, which can include residues within receptors or proteins involved in ligand binding. mdpi.comsemanticscholar.org This non-covalent or covalent interaction can alter receptor conformation or function, thereby modulating cellular responses.
Modulation of Intracellular Signaling Pathways
A significant body of research on sesquiterpene lactones highlights their ability to modulate crucial intracellular signaling pathways involved in inflammation, immune responses, and cell survival. Key pathways affected include the Mitogen-Activated Protein Kinase (MAPK) pathway and the Nuclear Factor-kappa B (NF-κB) pathway. mdpi.comoaepublish.com
Studies have shown that sesquiterpene lactones can inhibit the activation of the MAPK signaling pathway, which plays a critical role in regulating gene expression, immune responses, and cell proliferation. mdpi.comcdnsciencepub.comkjpr.kr For example, parthenolide (B1678480), a well-studied sesquiterpene lactone, inhibits the activation of MAPK pathways, specifically the ERK pathway. mdpi.com Similarly, isoalantolactone (B1672209) has been shown to inhibit the p38 and MAPK/NF-κB signaling pathways. nih.gov
The NF-κB pathway is another major target of sesquiterpene lactones. NF-κB is a transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. semanticscholar.orgmdpi.comoaepublish.com Sesquiterpene lactones can inhibit NF-κB activity through several mechanisms, including preventing its release from the inhibitory IκB complex, blocking the phosphorylation and degradation of IκB, and inhibiting the nuclear translocation of the p65 subunit of NF-κB. oaepublish.comnih.gov Lactucopicrin, a sesquiterpene lactone found alongside lactucin and this compound in Lactuca species, has been shown to reduce vascular endothelial inflammation by inhibiting NF-kB activation. mdpi.com
While direct studies on this compound's effects on these pathways are limited in the provided data, the consistent findings across various related sesquiterpene lactones strongly suggest that this compound may also modulate MAPK and NF-κB signaling. The modulation of these pathways is often linked to the anti-inflammatory and potential anti-cancer properties observed for some sesquiterpene lactones. mdpi.comoaepublish.com
Research on Lactuca sativa extract has also indicated the activation of MAPK and NF-κB signaling pathways in macrophage cells, suggesting potential immunostimulatory effects. kjpr.kr This highlights the complex and sometimes contrasting effects that different compounds within a plant extract, or even individual sesquiterpene lactones, can have on cellular signaling.
Modulation of the PI3K/Akt/mTOR pathway, which is involved in cell growth, survival, and metabolism, has also been associated with the activity of some sesquiterpene lactones, particularly in the context of cancer. researchgate.net
Preclinical In Vivo Mechanistic Studies
Preclinical studies using animal models are crucial for understanding the systemic biological responses and potential mechanisms of action of compounds in a living system. While in vivo studies specifically on this compound are not extensively detailed in the search results, investigations using related sesquiterpene lactones and Lactuca extracts provide relevant mechanistic insights, particularly in the context of antidiabetic activity.
Animal Models for Disease Mechanism Elucidation
Streptozotocin (STZ)-induced diabetic rats are a commonly used animal model to study the mechanisms of antidiabetic compounds. Several studies have reported that natural sesquiterpene lactones and extracts containing them can attenuate hyperglycemia in STZ-induced diabetic rats. koreascience.krresearchgate.net
Lactucain C, a dimeric guaianolide isolated from Lactuca indica alongside this compound, demonstrated moderate lowering of plasma glucose in STZ-diabetic rats. researchgate.net While the specific mechanism for Lactucain C was not fully elucidated in that report, this finding suggests that sesquiterpene lactones from Lactuca species can exert antidiabetic effects in vivo. researchgate.net
More detailed mechanistic insights come from studies on other related sesquiterpene lactones. For example, vulgarin (B1207042), a sesquiterpene lactone from Artemisia judaica, improved the antidiabetic effectiveness of glibenclamide in STZ-induced diabetic rats. mdpi.com The mechanistic investigation revealed that vulgarin modulated the expression of key genes involved in glucose metabolism, such as PEPCK and G6Pase. mdpi.com Furthermore, vulgarin appeared to protect pancreatic beta-cells from STZ-induced toxicity, contributing to improved insulin (B600854) levels and glycemic control. mdpi.com
Lactucaxanthin, a carotenoid also found in Lactuca sativa, was shown to inhibit α-amylase and α-glucosidase activity not only in vitro but also in diabetic rats, leading to reduced postprandial glucose levels. researchgate.net This indicates that compounds present in Lactuca species can modulate digestive enzyme activity in vivo, contributing to their antidiabetic effects.
Table 2: Antidiabetic Effects of Related Compounds/Extracts in STZ-Induced Diabetic Rats
| Compound/Extract | Animal Model | Key Observation | Potential Mechanism | Reference |
| Lactucain C | STZ-diabetic rats | Moderate lowering of plasma glucose | Not fully elucidated | researchgate.net |
| Loranthus parasiticus extract | Diabetic mice | Reduced postprandial hyperglycemia | Inhibition of α-amylase and α-glucosidase | koreascience.kr |
| Vulgarin | STZ-diabetic rats | Improved glycemic control, insulin levels, lipid profile | Modulation of PEPCK and G6Pase gene expression, beta-cell protection | mdpi.com |
| Lactucaxanthin | STZ-diabetic rats | Reduced postprandial glucose | Inhibition of α-amylase and α-glucosidase | researchgate.net |
| Vernonia amygdalina extract (containing SLs) | STZ-induced diabetic rats | Hypoglycemic activity | Potential involvement of flavonoids and sesquiterpene lactones, improved islet morphology | silae.it |
Investigation of Systemic Biological Responses at a Molecular and Cellular Level
In vivo studies extend the understanding of mechanisms beyond isolated enzyme or pathway effects by examining systemic responses. In the STZ-induced diabetic rat model, treatment with sesquiterpene lactones or extracts containing them has demonstrated improvements in various parameters at the molecular and cellular levels. mdpi.com This includes the modulation of blood glucose and insulin levels, as well as beneficial effects on lipid profiles. mdpi.com
At the cellular level, investigations in animal models have shown that certain sesquiterpene lactones can protect pancreatic beta-cells, which are crucial for insulin production, from damage induced by STZ. mdpi.com This protective effect contributes to the restoration of insulin levels and improved glycemic control. mdpi.com
Furthermore, the influence of sesquiterpene lactones on inflammatory pathways observed in vitro, such as the NF-κB and MAPK pathways, is also relevant to in vivo effects. Chronic low-grade inflammation is implicated in various diseases, including diabetes, and the ability of sesquiterpene lactones to modulate these pathways in immune cells like macrophages can contribute to their therapeutic effects in animal models. semanticscholar.orgfrontiersin.org While direct evidence for this compound's specific impact on these systemic molecular and cellular responses in vivo is limited, the collective findings on related sesquiterpene lactones provide a framework for understanding its potential mechanisms in a complex biological system.
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights
This compound is a sesquiterpene lactone found in species of the Lactuca genus, commonly known as lettuce cdutcm.edu.cnacgpubs.orgresearchgate.net. Sesquiterpene lactones represent a large and structurally diverse class of natural products predominantly isolated from the Asteraceae family, to which Lactuca belongs acgpubs.orgcore.ac.ukrsc.org. These compounds are recognized for a wide array of biological activities, including anti-inflammatory, antidiabetic, and cytotoxic properties core.ac.uknih.govnih.gov. Understanding the precise molecular mechanisms underlying these effects is crucial for evaluating their therapeutic potential.
Structure-Activity Relationship (SAR) studies are fundamental in chemical biology and medicinal chemistry to establish the relationship between the structural features of a molecule and its biological activity. By systematically modifying specific parts of a compound and assessing the resulting changes in activity, researchers can gain insights into which functional groups and structural motifs are essential for binding to a biological target or modulating a specific pathway, thereby shedding light on the mechanism of action.
For many sesquiterpene lactones, a key structural feature implicated in their biological activity is the presence of an electrophilic center, most notably the alpha-methylene-gamma-lactone moiety core.ac.ukrsc.orgnih.govresearchgate.netnih.gov. This functional group can undergo Michael addition reactions with nucleophilic residues, particularly the thiol groups of cysteine residues in proteins core.ac.uknih.govresearchgate.netnih.gov. This covalent modification can alter the conformation and function of target proteins, influencing various cellular processes and signaling cascades, such as the NF-κB and MAPK pathways, which are central to inflammatory responses core.ac.uknih.gov.
While the general mechanisms involving alkylation of biological thiols are well-established for many sesquiterpene lactones, the specific SAR for this compound and how its unique structural features influence its interaction with particular biological targets or pathways for mechanistic insights have not been extensively detailed in the currently available published research acgpubs.org. This compound possesses a complex dimeric guaianolide structure cdutcm.edu.cn, which is distinct from simpler sesquiterpene lactones like parthenolide or lactucin acgpubs.orgcore.ac.uknih.gov. These structural differences suggest that its specific SAR and resulting mechanistic profile may vary compared to other members of the sesquiterpene lactone class.
To elucidate the mechanistic SAR of this compound, future research could involve:
Synthesis or isolation of structural analogs: Preparing or isolating compounds that are structurally similar to this compound but with specific modifications (e.g., alterations to the lactone rings, side chains, hydroxyl groups, or the linkage between the two guaianolide units).
In vitro biological assays: Testing these analogs in cell-based or biochemical assays relevant to the hypothesized biological activities of this compound (e.g., assays for anti-inflammatory markers, metabolic enzyme activity, or specific signaling pathway modulation).
Molecular interaction studies: Investigating the ability of this compound and its analogs to interact with potential protein targets through techniques such as protein binding assays or mass spectrometry to identify alkylated proteins.
Computational modeling: Utilizing docking and molecular dynamics simulations to predict binding modes and affinities of this compound and its analogs with potential targets, providing theoretical insights into the structural requirements for interaction.
Such studies, correlating structural variations with changes in biological activity and molecular interactions, would provide detailed research findings necessary to construct a comprehensive SAR for this compound's mechanism of action. Currently, specific data tables detailing the impact of precise structural modifications on the mechanistic activity of this compound or its direct analogs are limited in the provided literature, highlighting an area for further scientific exploration acgpubs.org.
Analytical Methodologies for Detection and Quantification of Lactucain B in Complex Matrices
Chromatographic Techniques for Quantitative Analysis
Chromatographic techniques are essential for separating Lactucain B from other co-occurring compounds in plant extracts or biological samples before detection and quantification. The choice of chromatographic method depends on the physicochemical properties of the analyte and the complexity of the matrix.
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly its tandem mass spectrometry variant (LC-MS/MS), is a powerful and widely used technique for the analysis of natural products, including sesquiterpene lactones found in Lactuca species researchgate.netresearchgate.netekb.egnih.govmdpi.com. LC-MS/MS offers high sensitivity and selectivity, making it suitable for the trace analysis of compounds in complex matrices researchgate.netmdpi.com. The liquid chromatography component separates compounds based on their interaction with a stationary phase and a mobile phase, while the mass spectrometer detects and identifies the separated components based on their mass-to-charge ratio (m/z).
For this compound, LC-MS/MS can be employed to achieve both qualitative identification and quantitative determination. The technique allows for the detection of the intact molecule and potentially its fragments, providing structural information and enhancing specificity. LC-MS/MS is particularly valuable in metabolomics studies, enabling the profiling of a wide range of metabolites in a sample, including targeted analysis of specific compounds like this compound and untargeted screening for related or novel metabolites researchgate.netmdpi.comresearchgate.netresearchgate.net. The sensitivity of LC-MS/MS is advantageous when analyzing samples with low concentrations of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is another hyphenated technique commonly used in the analysis of natural products, particularly for volatile or semi-volatile compounds chemsociety.org.ngnih.govijpsr.comnih.gov. In GC-MS, compounds are separated based on their boiling points and interaction with the stationary phase in a gas chromatography column, followed by detection by a mass spectrometer.
While GC-MS is highly effective for volatile metabolites, this compound, being a relatively large sesquiterpene lactone with a molecular weight of 536.2 g/mol cdutcm.edu.cn, may not be sufficiently volatile for direct analysis by standard GC-MS methods without derivatization. However, GC-MS can be a complementary technique in the comprehensive analysis of Lactuca extracts, used to profile the more volatile components of the matrix, which can provide additional information about the sample composition nih.govnih.gov. Studies on Lactuca species have utilized GC-MS to identify various phytochemical compounds, although specific application for this compound itself via GC-MS is less commonly reported compared to LC-MS due to its likely low volatility nih.govnih.gov.
Spectrometric Approaches for Non-Targeted Metabolomics
Spectrometric techniques, particularly Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, play a crucial role in non-targeted metabolomics, which aims to identify and quantify a broad range of metabolites in a sample without specific pre-selection researchgate.netnih.gov. These approaches are valuable for obtaining a comprehensive metabolic fingerprint of a biological system or plant extract.
Mass spectrometry, in various forms (e.g., high-resolution MS, tandem MS), is central to metabolomics due to its sensitivity and ability to provide information on the mass and fragmentation of metabolites researchgate.net. Non-targeted MS-based metabolomics workflows often involve minimal sample preparation followed by direct injection or coupling with a separation technique like LC mdpi.comresearchgate.net. The resulting complex datasets are then analyzed using cheminformatics and statistical tools to identify significant metabolic features and potentially unknown compounds. This approach can lead to the discovery of new compounds or the identification of unexpected variations in metabolite profiles, which could include this compound or related compounds.
NMR spectroscopy provides detailed structural information about metabolites and can be used for both targeted and non-targeted analysis researchgate.netchemsociety.org.ngnih.govresearchgate.net. While generally less sensitive than MS, NMR is highly reproducible and provides quantitative data without the need for external calibration standards for identified compounds. In metabolomics, NMR can be used independently or in conjunction with MS to provide complementary information for metabolite identification and structural elucidation researchgate.net. Studies on Lactuca have utilized NMR for the structural elucidation of isolated compounds researchgate.netchemsociety.org.ngresearchgate.net.
Method Validation and Quality Control in Natural Product Analysis
Ensuring the reliability and accuracy of analytical results is paramount in the analysis of natural products. Method validation and quality control (QC) are integral components of this process researchgate.netnih.gov. Method validation involves establishing the performance characteristics of an analytical method, such as sensitivity, specificity, accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ).
For the quantification of this compound, validation would typically involve analyzing samples with known concentrations of the compound (standards) to assess the method's accuracy and linearity. Precision is evaluated by analyzing replicate samples, while sensitivity is determined by establishing the LOD and LOQ. Specificity ensures that the method accurately measures this compound without interference from other compounds in the matrix.
Quality control procedures are implemented throughout the analytical process to monitor the performance of the method and ensure the reliability of the data. This includes the use of control samples, spiked samples, and internal standards researchgate.net. Control samples, ideally matrix-matched, are analyzed alongside the study samples to monitor for drift or variations in the analytical system. Spiked samples, where a known amount of this compound is added to a real matrix, are used to assess recovery and matrix effects. Internal standards, compounds with similar chemical properties to the analyte but not present in the sample matrix, are added to all samples to correct for variations in sample preparation and instrument performance researchgate.net. Adherence to rigorous validation and QC protocols is essential for generating scientifically sound and defensible data in the analysis of this compound and other natural products.
Synthetic Chemistry and Derivatization Strategies for Lactucain B
Total Synthesis Approaches and Methodological Development
The total synthesis of guaianolide sesquiterpenes like Lactucain B is a formidable challenge that has spurred the development of novel synthetic methodologies. nih.govugent.bersc.org Strategies often revolve around the stereoselective construction of the central seven-membered ring and the fused five-membered lactone and cyclopentane (B165970) rings. wikipedia.org While a specific total synthesis of this compound has not been extensively reported, established routes to other guaianolides provide a blueprint for its potential synthesis.
Key strategic disconnections in guaianolide synthesis often involve cycloaddition reactions, ring-closing metathesis, and rearrangement reactions to construct the core structure. researchgate.net For instance, a common approach begins with a chiral pool starting material, such as (-)-α-santonin, which can be elaborated through a series of transformations including photochemical rearrangements to access the guaianolide skeleton. nih.gov Another powerful strategy involves the use of transition-metal-catalyzed reactions to forge key carbon-carbon bonds in a stereocontrolled manner.
Recent advancements in the field have highlighted the use of cascade reactions to rapidly build molecular complexity from simpler precursors. nih.gov An oxy-Cope/ene cascade reaction, for example, has been employed to generate distinct germacranolide conformers that can then be converted to different C1 epimers of 6,12-guaianolides. nih.gov Such a strategy could be envisioned for the stereocontrolled synthesis of this compound.
The following table summarizes some of the key synthetic strategies that have been applied to the synthesis of the guaianolide core structure, which are applicable to the synthesis of this compound.
| Strategy | Key Reactions | Starting Materials | Reference |
| Chiral Pool Approach | Photochemical Rearrangement, Dienone Photochemistry | (-)-α-Santonin | nih.gov |
| De Novo Synthesis | Pauson-Khand Reaction, [4+3] Cycloaddition | Acyclic precursors | nih.gov |
| Cascade Reactions | Oxy-Cope/Ene Reaction | R-carvone derivatives | nih.gov |
| Metathesis-based Routes | Ring-Closing Metathesis (RCM) | Dienyne or trienyne precursors | rsc.org |
Semisynthesis from Precursors for Analog Generation
Given the complexity of total synthesis, semisynthesis from readily available natural precursors represents an attractive alternative for generating analogs of this compound. encyclopedia.pub Natural sources, such as chicory (Cichorium intybus L.), can provide significant quantities of related sesquiterpene lactones like lactucin (B167388) and 11β,13-dihydrolactucin. mdpi.com These compounds share the core guaianolide skeleton of this compound and can serve as valuable starting materials for chemical modification.
Derivatization strategies often target the reactive functional groups present in the guaianolide structure. The α-methylene-γ-lactone moiety is a key feature, and its double bond is susceptible to Michael additions, allowing for the introduction of a variety of substituents. encyclopedia.pubnih.gov Additionally, hydroxyl groups on the carbocyclic framework can be functionalized through esterification, etherification, or oxidation to explore their impact on biological activity. nih.govresearchgate.net
For example, the synthesis of oxalated and glucosylated derivatives of lactucin has been reported, demonstrating the feasibility of modifying the hydroxyl groups. mdpi.comresearchgate.net These modifications can significantly alter the physicochemical properties and biological activities of the parent molecule. The generation of a library of this compound analogs through semisynthesis would be invaluable for understanding its structure-activity relationships.
The table below outlines potential semisynthetic modifications based on known reactions with related guaianolides.
| Precursor | Target Modification | Reagents and Conditions | Potential Analogs |
| Lactucin | Michael Addition to α-methylene-γ-lactone | Thiols, amines in the presence of a base | Thioether and amino derivatives |
| 11β,13-Dihydrolactucin | Esterification of hydroxyl groups | Acyl chlorides, carboxylic anhydrides with a catalyst | Acetylated, benzoylated analogs |
| Lactucin | Oxidation of hydroxyl groups | Mild oxidizing agents (e.g., PCC, DMP) | Ketone derivatives |
| Lactucin | Glycosylation of hydroxyl groups | Glycosyl donors with a promoter | Glucoside derivatives |
Chemoenzymatic Synthesis of this compound and its Stereoisomers
Chemoenzymatic approaches combine the selectivity of enzymatic transformations with the versatility of chemical synthesis, offering a powerful tool for the construction of complex natural products like this compound. nih.gov Enzymes, particularly cytochrome P450 monooxygenases, play a crucial role in the biosynthesis of sesquiterpene lactones by catalyzing stereospecific hydroxylation and cyclization reactions. nih.govacs.org
The biosynthesis of guaianolides is thought to proceed from farnesyl pyrophosphate via a germacrene lactone intermediate. wikipedia.orgwur.nl Specific cytochrome P450 enzymes are responsible for the hydroxylation at various positions on the sesquiterpene scaffold, which dictates the final structure of the natural product. For instance, the enzyme CYP71DD33 has been identified as a lactucin synthase in chicory, responsible for the hydroxylation of 8-deoxylactucin (B1214627) to form lactucin. nih.govacs.org
Harnessing such enzymes in a synthetic context could enable the stereoselective introduction of hydroxyl groups at specific positions on a synthetic intermediate, a step that is often challenging to achieve with conventional chemical methods. A potential chemoenzymatic strategy for this compound could involve the chemical synthesis of a late-stage intermediate, followed by an enzymatic hydroxylation to install a key stereocenter. This approach could also be used to generate a panel of stereoisomers by employing different hydroxylating enzymes.
| Enzymatic Step | Enzyme Class | Substrate | Product |
| Hydroxylation | Cytochrome P450 Monooxygenase | Guaianolide precursor | Hydroxylated guaianolide |
| Lactonization | Baeyer-Villiger Monooxygenase | Cyclic ketone | Lactone |
| Acylation | Acyltransferase | Hydroxylated precursor | Esterified analog |
Strategies for Deuteration and Isotopic Labeling for Mechanistic Studies
Isotopic labeling is an indispensable technique for elucidating biosynthetic pathways and reaction mechanisms. nih.govresearchgate.net The incorporation of stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), into the structure of this compound or its precursors can provide valuable insights into the intricate stereochemical details of its formation. researchgate.net
For mechanistic studies of biosynthetic enzymes, isotopically labeled precursors can be synthesized and then incubated with the enzyme of interest. nih.gov The position of the label in the resulting product, determined by techniques like NMR spectroscopy and mass spectrometry, can reveal information about bond formations, rearrangements, and the stereochemical course of the reaction.
Deuteration of specific positions in this compound can also be used to probe the mechanism of its biological activity. The kinetic isotope effect, observed when a C-H bond is replaced by a C-D bond, can indicate whether the cleavage of that bond is involved in the rate-determining step of a biological process.
Strategies for introducing isotopic labels into the guaianolide skeleton can involve both chemical and biological methods. Chemical synthesis can be employed to introduce labels at specific positions with high precision. Alternatively, feeding isotopically labeled precursors, such as labeled acetate (B1210297) or mevalonate (B85504), to a plant or cell culture that produces this compound can result in the incorporation of the label into the final natural product.
| Labeling Strategy | Isotope | Application | Analytical Technique |
| Precursor feeding | ¹³C, ²H | Elucidation of biosynthetic pathways | NMR, Mass Spectrometry |
| Site-specific chemical synthesis | ²H | Mechanistic studies of biological activity (KIE) | Kinetic assays |
| Global labeling | ¹³C, ¹⁵N | Structural elucidation, protein-ligand interaction studies | NMR |
Research Gaps, Challenges, and Future Perspectives in Lactucain B Research
Elucidation of Complete Biosynthetic Pathways and Regulatory Networks
A significant gap in the research of compounds like Lactucain B lies in the complete elucidation of their biosynthetic pathways and the intricate regulatory networks that govern their production in plants. While the biosynthesis of some plant secondary metabolites, such as carotenoids and flavonoids, is relatively well-studied and highly conserved, the specific pathways for many complex compounds, including sesquiterpene lactones like those structurally related to this compound, may not be fully understood. frontiersin.org Understanding these pathways is crucial for potentially manipulating them to enhance compound yield or create derivatives. Research into other plant compounds has shown that transcriptomic and metabolomic analyses can help identify gene-to-metabolite networks affecting compound accumulation. nih.gov The regulation of these pathways can involve various transcription factors and enzymes. frontiersin.org Future research should focus on using advanced molecular techniques to map the complete enzymatic steps involved in this compound synthesis and identify the genetic and environmental factors that regulate the expression of the relevant genes.
Identification of Novel Molecular Targets and Signaling Cascades
Identifying the specific molecular targets and the downstream signaling cascades that this compound interacts with is another critical area requiring further research. While some studies explore the potential biological activities of plant extracts containing compounds like this compound, the precise molecules and pathways through which this compound exerts its effects are often not fully characterized. For instance, research on other natural compounds highlights the importance of identifying chemical entities, molecular targets, and signaling pathways in understanding their potential therapeutic applications. researchgate.net Studies have investigated natural small molecules targeting specific proteins involved in metabolic pathways, such as Carbohydrate response element binding protein (ChREBP), in the context of diseases like non-alcoholic fatty liver disease (NAFLD) and type-II diabetes mellitus (T2DM). nih.gov Future work on this compound should employ techniques such as target identification assays, protein binding studies, and pathway analysis to pinpoint its direct molecular interactions and the subsequent cellular responses. This will provide a clearer understanding of its mechanisms of action and potential therapeutic utility.
Advancements in High-Throughput Screening and Computational Predictive Models
Advancements in high-throughput screening (HTS) and computational predictive models offer powerful tools to accelerate the research on compounds like this compound. HTS allows for the rapid screening of large libraries of compounds against specific biological targets or pathways, which can help identify potential activities of this compound or its derivatives. nih.gov, researchgate.net Computational methods, including quantitative structure-activity relationship (QSAR) models and molecular docking, can predict the potential biological activities and targets of compounds based on their chemical structures. nih.gov, researchgate.net, cabidigitallibrary.org These approaches can prioritize compounds for experimental testing and provide insights into potential mechanisms. nih.gov Integrating HTS with computational models can efficiently screen thousands of chemicals and predict functional uses or potential toxicity. rsc.org, epa.gov Future perspectives involve developing and applying more sophisticated computational models specifically tailored to predict the interactions and activities of sesquiterpene lactones like this compound, coupled with high-throughput screening assays to validate these predictions experimentally.
Sustainable Production Strategies through Biosynthetic Engineering and Plant Tissue Culture
Developing sustainable strategies for the production of this compound is essential, especially if it shows significant biological activity. Traditional methods of extraction from plants can be limited by factors such as plant availability, growth conditions, and low yields. Biosynthetic engineering offers a promising approach to modify microorganisms or plants to produce the compound more efficiently. Plant tissue culture is another valuable technique that can be used for the large-scale production of valuable secondary metabolites under controlled conditions. researchgate.net, nih.gov, taylorandfrancis.com It allows for the propagation and manipulation of plant cells and tissues in vitro, offering a controlled system for studying and enhancing the production of bioactive compounds. researchgate.net, nih.gov, researchfloor.org, taylorandfrancis.com Plant tissue culture can also be integrated with other biotechnological approaches for improving secondary metabolite production. researchgate.net Future efforts should focus on applying biosynthetic engineering techniques to establish microbial cell factories or engineered plant systems for the sustainable and scalable production of this compound. Optimizing plant tissue culture protocols for high yield and consistency is also a key area for development.
Integration of Omics Technologies for Comprehensive Mechanistic Understanding
Integrating various omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, is crucial for gaining a comprehensive mechanistic understanding of this compound. These technologies provide a global view of the biological system and how it is affected by or involved in the production and action of the compound. Transcriptomic and metabolomic analyses, for example, have been used to identify gene-to-metabolite networks and understand the regulation of biosynthetic pathways in plants. nih.gov, frontiersin.org Applying these integrated omics approaches to study this compound can help identify all the genes and enzymes involved in its biosynthesis, understand how its production is regulated at the molecular level, and reveal the full spectrum of biological pathways and networks it influences in a living system. This holistic approach will provide a deeper insight into the biology of this compound, facilitating its further research and potential applications.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 10995096 |
| Lactucin (B167388) | 442266 |
| Lactucain C | 6918760 |
Data Tables
| Property | Value | Unit | Source |
| Molecular Weight | 536.2 | g/mol | cdutcm.edu.cn |
| Molecular Formula | C30H32O9 | - | cdutcm.edu.cn |
| PubChem CID | 10995096 | - | cdutcm.edu.cn |
| Volume | 531.481 | - | cdutcm.edu.cn |
| Density | 1.009 | - | cdutcm.edu.cn |
| nHA | 9 | - | cdutcm.edu.cn |
| nHD | 2 | - | cdutcm.edu.cn |
| nRot | 4 | - | cdutcm.edu.cn |
| nRing | 6 | - | cdutcm.edu.cn |
| MaxRing | 13 | - | cdutcm.edu.cn |
| nHet | 9 | - | cdutcm.edu.cn |
| Flexibility | 0.114 | - | cdutcm.edu.cn |
| Stereo Centers | 9 | - | cdutcm.edu.cn |
| TPSA | 136.43 | Ų | cdutcm.edu.cn |
| logS | -4.0 | - | cdutcm.edu.cn |
| logP | 1.0 | - | cdutcm.edu.cn |
Q & A
Basic Research Questions
Q. What methodologies are recommended for the initial isolation and purification of Lactucain B from natural sources?
- Methodological Answer : Begin with solvent-based extraction (e.g., ethanol or hexane) to isolate crude fractions, followed by chromatographic techniques like HPLC or column chromatography for purification. Validate purity using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Ensure protocols include replication steps (e.g., triplicate runs) to confirm consistency .
- Key Considerations : Document solvent ratios, temperature, and pressure conditions to ensure reproducibility. Reference established protocols for similar sesquiterpene lactones to refine isolation workflows .
Q. How should researchers design controlled experiments to assess this compound's bioactivity in vitro?
- Methodological Answer : Use dose-response assays (e.g., IC₅₀ determination) with positive and negative controls. Include cell viability assays (e.g., MTT or ATP-based tests) to differentiate cytotoxic effects from specific bioactivity. Standardize cell lines, culture conditions, and exposure times across replicates .
- Key Considerations : Address batch-to-batch variability in compound preparation by validating stock solutions via UV-Vis spectroscopy. Use ANOVA or non-parametric tests for statistical validation .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound's structural identity?
- Methodological Answer : Combine UV-Vis spectroscopy (for conjugation analysis), FT-IR (functional group identification), and NMR (1D/2D for stereochemistry). Cross-validate with HRMS for molecular formula confirmation. Compare retention times in HPLC with authenticated standards .
- Key Considerations : Publish full spectral data in supplementary materials, adhering to journal guidelines for compound characterization .
Advanced Research Questions
Q. How can conflicting data on this compound's mechanism of action in different cell lines be systematically analyzed?
- Methodological Answer : Apply the PICO framework to dissect variables (e.g., cell type, assay conditions). Perform meta-analyses of existing studies to identify confounding factors (e.g., differential receptor expression). Use pathway enrichment tools (e.g., KEGG, STRING) to contextualize divergent findings .
- Key Considerations : Replicate conflicting experiments under standardized conditions. Use siRNA knockdown or CRISPR models to isolate target-specific effects .
Q. What strategies optimize the yield of this compound in extraction protocols without compromising structural integrity?
- Methodological Answer : Employ response surface methodology (RSM) to model interactions between variables (e.g., solvent polarity, extraction time). Validate thermal stability via thermogravimetric analysis (TGA) and optimize lyophilization parameters to prevent degradation .
- Key Considerations : Publish optimization datasets (e.g., ANOVA tables, contour plots) to support methodological transparency .
Q. How do researchers reconcile discrepancies in reported pharmacokinetic properties of this compound across preclinical studies?
- Methodological Answer : Conduct compartmental modeling (e.g., non-linear mixed-effects modeling) to account for interspecies variability. Validate assays using standardized plasma protein binding protocols. Cross-reference metabolite profiles via LC-MS/MS to rule out degradation artifacts .
- Key Considerations : Highlight limitations in bioavailability studies (e.g., route of administration, sample collection intervals) in discussion sections .
Q. What computational modeling techniques are suitable for predicting this compound's molecular interactions with cellular targets?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to screen putative targets, followed by molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Key Considerations : Provide force field parameters and simulation durations in supplementary materials to enable replication .
Guidance for Data Presentation
- Tables : Include comparative tables for spectroscopic data (e.g., δ values in NMR) and bioactivity metrics (e.g., IC₅₀ across cell lines) to highlight trends .
- Figures : Use heatmaps for omics integration or dose-response curves with error bars representing SEM. Adhere to journal guidelines for color schemes and chemical structure inclusion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
